Cas no 7693-77-8 (5-phenyl-1,3-oxazolidin-2-one)

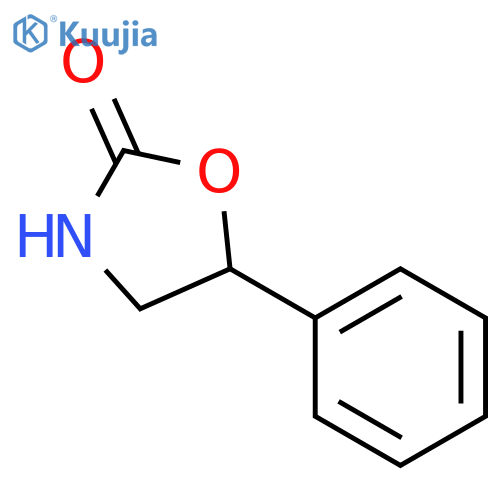

5-phenyl-1,3-oxazolidin-2-one structure

商品名:5-phenyl-1,3-oxazolidin-2-one

5-phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- Resedine

- 5-Phenyl-2-oxazolidone

- 5-phenyl-1,3-oxazolidin-2-one

- 5-phenyl-2-Oxazolidinone

- (+/-)-5-phenyl-2-oxazolidinone

- 2-Oxazolidinone,5-phenyl

- 5-phenyl-2-oxo-1,3-oxazolidine

- 5-phenyl-4,5-dihydrooxazol-2-one

- 5-phenyl-oxazolidin-2-one

- N-Benzyl-S-proline

- J-517923

- SCHEMBL4429

- 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol

- EN300-64843

- MFCD01747962

- FT-0659440

- NCGC00385917-01!5-phenyl-1,3-oxazolidin-2-one

- ARILQDNHZGKJBK-UHFFFAOYSA-N

- 2-Oxazolidinone, 5-phenyl-

- SY043174

- BS-49386

- DTXSID40998215

- CS-0455553

- AKOS006239546

- A838907

- 5-Phenyloxazolidin-2-one

- 5-Phenyl-1,3-oxazolidin-2-one (~90%)

- E78601

- 7693-77-8

- 60426-44-0

- DB-075213

-

- MDL: MFCD01747962

- インチ: InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)

- InChIKey: ARILQDNHZGKJBK-UHFFFAOYSA-N

- ほほえんだ: O=C1OC(CN1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 163.06300

- どういたいしつりょう: 163.063329

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.195

- ふってん: 407 °C at 760 mmHg

- フラッシュポイント: 407 °C at 760 mmHg

- 屈折率: 1.548

- PSA: 38.33000

- LogP: 1.79630

5-phenyl-1,3-oxazolidin-2-one セキュリティ情報

5-phenyl-1,3-oxazolidin-2-one 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-phenyl-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A160323-250mg |

5-Phenyloxazolidin-2-one |

7693-77-8 | 97% | 250mg |

$18.0 | 2025-02-24 | |

| Enamine | EN300-64843-0.25g |

5-phenyl-1,3-oxazolidin-2-one |

7693-77-8 | 95% | 0.25g |

$212.0 | 2023-02-13 | |

| Enamine | EN300-64843-0.5g |

5-phenyl-1,3-oxazolidin-2-one |

7693-77-8 | 95% | 0.5g |

$334.0 | 2023-02-13 | |

| TRC | P322063-10mg |

5-phenyl-1,3-oxazolidin-2-one |

7693-77-8 | 10mg |

$ 50.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D323003-1g |

5-Phenyloxazolidin-2-one |

7693-77-8 | 95% | 1g |

$450 | 2024-08-03 | |

| TRC | P322063-100mg |

5-Phenyl-1,3-oxazolidin-2-one (~90%) |

7693-77-8 | 100mg |

$ 88.00 | 2023-09-06 | ||

| TRC | P322063-50mg |

5-phenyl-1,3-oxazolidin-2-one |

7693-77-8 | 50mg |

$ 160.00 | 2022-06-03 | ||

| TRC | P322063-1g |

5-Phenyl-1,3-oxazolidin-2-one (~90%) |

7693-77-8 | 1g |

$ 574.00 | 2023-09-06 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY043174-1g |

5-Phenyloxazolidin-2-one |

7693-77-8 | ≥95% | 1g |

¥375.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D323003-5g |

5-Phenyloxazolidin-2-one |

7693-77-8 | 95% | 5g |

$985 | 2025-02-21 |

5-phenyl-1,3-oxazolidin-2-one 関連文献

-

1. Carbon dioxide fixation forming oxazolidone coupled with a thiol/Fe4S4 cluster redox systemMasato Kodaka,Takenori Tomohiro,Ah Lek Lee,Hiroaki(Yohmei) Okuno J. Chem. Soc. Chem. Commun. 1989 1479

-

2. Carbon dioxide utilization with C–N bond formation: carbon dioxide capture and subsequent conversionZhen-Zhen Yang,Liang-Nian He,Jiao Gao,An-Hua Liu,Bing Yu Energy Environ. Sci. 2012 5 6602

-

3. 1,3-Oxazolidin-2-ones from 1H-aziridines by a novel stratagem which mimics the direct insertion of CO2Malcolm R. Banks,J. I. G. Cadogan,Ian Gosney,Philip K. G. Hodgson,Dian E. Thomson J. Chem. Soc. Perkin Trans. 1 1991 961

-

4. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acidsElena Arvanitis,Holger Ernst,Alice A. LudwigéD’Souza,Andrew J. Robinson,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1998 521

-

5. Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolatesShamim Azam,Alice A. D'Souza,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1996 621

7693-77-8 (5-phenyl-1,3-oxazolidin-2-one) 関連製品

- 67341-01-9(N-Boc-DL-phenylglycinol)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7693-77-8)5-phenyl-1,3-oxazolidin-2-one

清らかである:99%

はかる:5g

価格 ($):194.0